molecular formula C13H24O10 B012796 Methyl 2-O-mannopyranosyl-rhamnopyranoside CAS No. 108438-32-0

Methyl 2-O-mannopyranosyl-rhamnopyranoside

Katalognummer B012796
CAS-Nummer: 108438-32-0
Molekulargewicht: 340.32 g/mol
InChI-Schlüssel: MBCUBDZIVIXGRM-QHBPTYSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-O-mannopyranosyl-rhamnopyranoside, also known as MRM, is a complex carbohydrate molecule that has gained attention in the scientific community due to its potential therapeutic applications. MRM is a disaccharide composed of two sugar molecules, mannose and rhamnose, and is commonly found in the cell walls of various bacteria and fungi. In recent years, MRM has been synthesized in the laboratory and studied extensively for its various biochemical and physiological effects.

Wirkmechanismus

The exact mechanism of action of Methyl 2-O-mannopyranosyl-rhamnopyranoside is not fully understood, but it is believed to interact with various receptors and enzymes in the body. One proposed mechanism involves the interaction of Methyl 2-O-mannopyranosyl-rhamnopyranoside with Toll-like receptors (TLRs), which are involved in the immune response. Methyl 2-O-mannopyranosyl-rhamnopyranoside has been shown to activate TLR2 and TLR4, which may contribute to its immunostimulatory effects.
Biochemical and Physiological Effects:
Methyl 2-O-mannopyranosyl-rhamnopyranoside has been shown to have various biochemical and physiological effects. In addition to its immunostimulatory properties, Methyl 2-O-mannopyranosyl-rhamnopyranoside has been shown to have antioxidant activity and can inhibit the growth of certain bacteria and fungi. Methyl 2-O-mannopyranosyl-rhamnopyranoside has also been shown to have a prebiotic effect, promoting the growth of beneficial gut bacteria.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Methyl 2-O-mannopyranosyl-rhamnopyranoside is its ability to enhance the immune response to certain antigens, which may be useful in the development of vaccines. Additionally, Methyl 2-O-mannopyranosyl-rhamnopyranoside has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. However, one limitation of Methyl 2-O-mannopyranosyl-rhamnopyranoside is its high cost of production, which may limit its use in certain applications.

Zukünftige Richtungen

There are several potential future directions for research on Methyl 2-O-mannopyranosyl-rhamnopyranoside. One area of research involves the use of Methyl 2-O-mannopyranosyl-rhamnopyranoside as a prebiotic, which may have implications for the treatment of various gut-related diseases. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-O-mannopyranosyl-rhamnopyranoside and its potential therapeutic applications. Finally, the development of more cost-effective methods for the synthesis of Methyl 2-O-mannopyranosyl-rhamnopyranoside may increase its use in various applications.

Synthesemethoden

Methyl 2-O-mannopyranosyl-rhamnopyranoside can be synthesized in the laboratory using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the molecule. One common method of enzymatic synthesis involves the use of a specific enzyme, α-rhamnosidase, to catalyze the formation of Methyl 2-O-mannopyranosyl-rhamnopyranoside from the precursor molecule, rhamnose.

Wissenschaftliche Forschungsanwendungen

Methyl 2-O-mannopyranosyl-rhamnopyranoside has been studied extensively for its potential therapeutic applications. One area of research involves the use of Methyl 2-O-mannopyranosyl-rhamnopyranoside as a prebiotic, which can promote the growth of beneficial gut bacteria. Additionally, Methyl 2-O-mannopyranosyl-rhamnopyranoside has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. Methyl 2-O-mannopyranosyl-rhamnopyranoside has also been studied for its potential use as an adjuvant in vaccines, as it can enhance the immune response to certain antigens.

Eigenschaften

CAS-Nummer

108438-32-0

Produktname

Methyl 2-O-mannopyranosyl-rhamnopyranoside

Molekularformel

C13H24O10

Molekulargewicht

340.32 g/mol

IUPAC-Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-methoxy-6-methyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H24O10/c1-4-6(15)9(18)11(13(20-2)21-4)23-12-10(19)8(17)7(16)5(3-14)22-12/h4-19H,3H2,1-2H3/t4-,5-,6-,7-,8+,9+,10+,11+,12-,13+/m0/s1

InChI-Schlüssel

MBCUBDZIVIXGRM-QHBPTYSQSA-N

Isomerische SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC)OC2C(C(C(C(O2)CO)O)O)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC)OC2C(C(C(C(O2)CO)O)O)O)O)O

Synonyme

M-Man-Rha
methyl 2-O-alpha-L-mannopyranosyl-alpha-L-rhamnopyranoside
methyl 2-O-mannopyranosyl-rhamnopyranoside

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.